molecular formula C7H10ClFN2 B585050 (R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride CAS No. 1346617-37-5

(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride

Cat. No.: B585050
CAS No.: 1346617-37-5
M. Wt: 179.638
InChI Key: MPEHHZCSUKROFX-HRYRFEROSA-N
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Description

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a fluorinated pyridine derivative Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which are often attributed to the strong electron-withdrawing nature of the fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as N-fluoropyridinium salts .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards these targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is unique due to the presence of the deuterium atoms (d3) and the specific position of the fluorine atom on the pyridine ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for specialized applications .

Properties

CAS No.

1346617-37-5

Molecular Formula

C7H10ClFN2

Molecular Weight

179.638

IUPAC Name

(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3;

InChI Key

MPEHHZCSUKROFX-HRYRFEROSA-N

SMILES

CC(C1=C(C=CC=N1)F)N.Cl

Synonyms

(αR)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride;  (1R)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; 

Origin of Product

United States

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